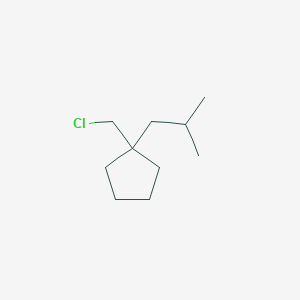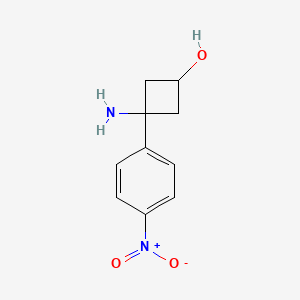
4-(5-phenyl-1,2,4-oxadiazol-3-yl)Piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Phenyl-1,2,4-oxadiazol-3-yl)Piperidine is a heterocyclic compound featuring a piperidine ring attached to a 1,2,4-oxadiazole ring substituted with a phenyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-phenyl-1,2,4-oxadiazol-3-yl)Piperidine typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold. The reaction conditions often include the use of carbonyl diimidazoles (CDI) in toluene .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(5-phenyl-1,2,4-oxadiazol-3-yl)Piperidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the oxadiazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
4-(5-phenyl-1,2,4-oxadiazol-3-yl)Piperidine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4-(5-phenyl-1,2,4-oxadiazol-3-yl)Piperidine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application, such as antimicrobial or anticancer activity .
Vergleich Mit ähnlichen Verbindungen
- 4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine
- 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine
- 4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine
Comparison: 4-(5-phenyl-1,2,4-oxadiazol-3-yl)Piperidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties or binding affinities to molecular targets .
Eigenschaften
Molekularformel |
C13H15N3O |
|---|---|
Molekulargewicht |
229.28 g/mol |
IUPAC-Name |
5-phenyl-3-piperidin-4-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C13H15N3O/c1-2-4-11(5-3-1)13-15-12(16-17-13)10-6-8-14-9-7-10/h1-5,10,14H,6-9H2 |
InChI-Schlüssel |
IPDOVJXXVLTVOK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1C2=NOC(=N2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


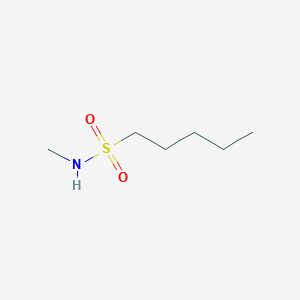
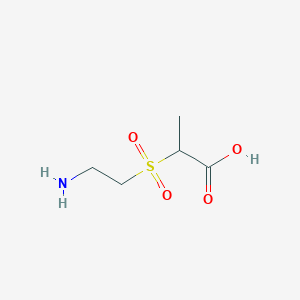
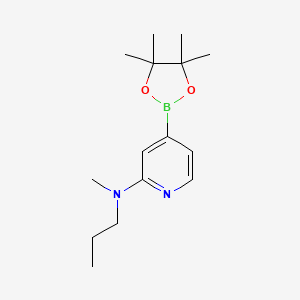
![5-[(Tert-butoxycarbonyl)amino]-1,2,3,4,5,6-hexahydropentalene-2-carboxylic acid](/img/structure/B13169551.png)

![4-[2-(Dimethylamino)ethoxy]-N'-hydroxybenzene-1-carboximidamide](/img/structure/B13169568.png)
![5-[Methyl(propan-2-yl)amino]piperidine-3-carboxylic acid](/img/structure/B13169569.png)
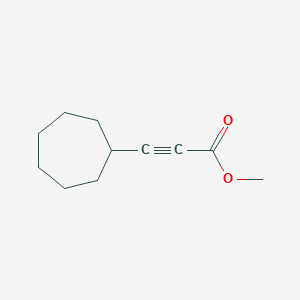
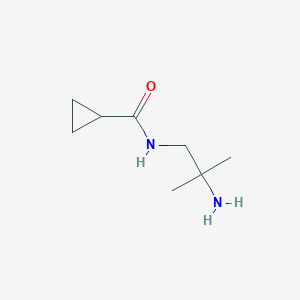
![Methyl 2-chloro-5-methyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13169590.png)
